molecular formula C20H22ClN3O3 B4790836 ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate

ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate

Cat. No. B4790836
M. Wt: 387.9 g/mol
InChI Key: OBHJMIXTXADVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, also known as CP-526, 55, is a chemical compound that belongs to the piperidine class of drugs. It is a potent and selective inhibitor of the enzyme phosphodiesterase-5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation. CP-526, 55 has been extensively studied for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Mechanism of Action

The primary mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 is the inhibition of PDE5. PDE5 is responsible for the degradation of cGMP, which is a second messenger molecule that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 increases cGMP levels, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis and the pulmonary vasculature.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 are primarily related to its ability to increase cGMP levels. In the penis, this leads to smooth muscle relaxation and vasodilation, resulting in increased blood flow and the ability to achieve and maintain an erection. In the pulmonary vasculature, this leads to vasodilation and improved oxygenation of the blood, making ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 a potential treatment for pulmonary arterial hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 in lab experiments include its high potency and selectivity for PDE5, which reduces the risk of side effects associated with the inhibition of other PDE isoforms. However, limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the potential for variability in results due to differences in experimental conditions and protocols.

Future Directions

For research on ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 include further preclinical studies to evaluate its safety and efficacy in the treatment of erectile dysfunction and pulmonary arterial hypertension. Additionally, research could focus on the development of new PDE5 inhibitors with improved selectivity, potency, and pharmacokinetic properties. Finally, studies could investigate the potential use of ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 in the treatment of other conditions, such as heart failure and stroke.

Scientific Research Applications

Ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 has been extensively studied for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension. In preclinical studies, ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 has been shown to be a potent and selective inhibitor of PDE5, with a higher affinity for PDE5 than other PDE isoforms. This selectivity is important because it reduces the risk of side effects associated with the inhibition of other PDE isoforms.

properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-2-27-19(26)20(13-15-5-3-4-6-16(15)21)7-11-24(12-8-20)18(25)17-14-22-9-10-23-17/h3-6,9-10,14H,2,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHJMIXTXADVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=NC=CN=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate
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ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate
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ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate
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ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate
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ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate
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ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate

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